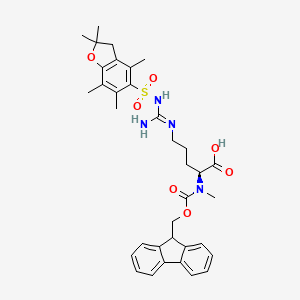

Fmoc-N-Me-Arg(Pbf)-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H42N4O7S/c1-20-21(2)31(22(3)27-18-35(4,5)46-30(20)27)47(43,44)38-33(36)37-17-11-16-29(32(40)41)39(6)34(42)45-19-28-25-14-9-7-12-23(25)24-13-8-10-15-26(24)28/h7-10,12-15,28-29H,11,16-19H2,1-6H3,(H,40,41)(H3,36,37,38)/t29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEGKXARLCPKZHJ-LJAQVGFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)O)N(C)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCC[C@@H](C(=O)O)N(C)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H42N4O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

662.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

913733-27-4 | |

| Record name | Fmoc-N-Me-Arg(Pbf)-OH | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Fmoc-N-Me-Arg(Pbf)-OH: A Technical Guide for Researchers and Drug Development Professionals

Fmoc-N-Me-Arg(Pbf)-OH is a highly specialized amino acid derivative crucial for the synthesis of peptides with enhanced stability and specific functionalities. This in-depth technical guide provides researchers, scientists, and drug development professionals with comprehensive information on its core properties, applications, and relevant experimental protocols.

Core Chemical and Physical Properties

This compound is a synthetic amino acid analog where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, the guanidinium (B1211019) side chain of arginine is protected by a pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group, and the alpha-amino group is methylated. This strategic combination of protecting groups and modification makes it a valuable building block in solid-phase peptide synthesis (SPPS).

| Property | Value | Reference |

| CAS Number | 913733-27-4 | [1][2] |

| Molecular Formula | C35H42N4O7S | [1][2] |

| Molecular Weight | 662.80 g/mol | [2] |

| Appearance | White to off-white powder | [3] |

| Purity (HPLC) | ≥95% | [4] |

| Solubility | Soluble in polar organic solvents such as DMF and DMSO. | [5] |

| Storage | Store in a sealed, dry container, typically at -20°C or 2-8°C. | [1] |

Analytical Data Summary

| Analytical Method | Expected Outcome |

| HPLC | A major peak corresponding to the product with a purity of ≥95%. |

| Mass Spectrometry | A molecular ion peak consistent with the calculated molecular weight (662.80 g/mol ). |

| NMR Spectroscopy | A spectrum that corresponds to the chemical structure of this compound. |

Applications in Research and Drug Development

The primary application of this compound is in Fmoc-based solid-phase peptide synthesis (SPPS) . The N-methylation of the peptide backbone can confer several advantageous properties to the resulting peptide, including:

-

Increased proteolytic stability: The methyl group can sterically hinder the approach of proteases, leading to a longer in vivo half-life of the peptide drug.

-

Enhanced membrane permeability: N-methylation can improve the lipophilicity of a peptide, potentially aiding its passage through cell membranes.

-

Conformational constraint: The methyl group can restrict the conformational freedom of the peptide backbone, which can lead to higher receptor affinity and selectivity.

This compound has been utilized in the synthesis of various peptide-based molecules, including:

-

Tetrapeptide aldehyde inhibitors of viral proteases, such as the dengue virus NS3 protease.[1]

-

Neurotensin-derived ligands for positron emission tomography (PET) imaging.[6]

-

Peptide-based therapeutics where enhanced stability and bioactivity are desired.[7]

Experimental Protocols

Synthesis of this compound

-

Protection of Arginine: Start with L-arginine and protect the carboxyl group as an ester (e.g., methyl ester) and the alpha-amino group with a temporary protecting group like Boc or Z.

-

Guanidinium Group Protection: Introduce the Pbf protecting group onto the guanidinium side chain using Pbf-Cl.

-

N-Methylation: This is a critical and challenging step. One suggested method is the use of formaldehyde (B43269) and a reducing agent.[9] Another approach involves using a strong base like sodium hydride followed by methyl iodide, though this requires careful control of reaction conditions to avoid side reactions.[9]

-

Deprotection and Fmoc Introduction: Selectively remove the temporary alpha-amino protecting group and then introduce the Fmoc group using a reagent like Fmoc-OSu or Fmoc-Cl.

-

Final Deprotection: If a carboxyl protecting group was used, it is removed in the final step to yield the desired product.

Given the complexities, for most research applications, it is more practical to source this compound from a commercial supplier.

Use in Solid-Phase Peptide Synthesis (SPPS)

The incorporation of this compound into a growing peptide chain on a solid support follows the general principles of Fmoc-SPPS. The following is a generalized protocol, and specific conditions may need to be optimized based on the peptide sequence and the solid support used.

1. Resin Preparation:

-

Start with a suitable resin (e.g., Rink Amide resin for C-terminal amides, Wang resin for C-terminal acids).

-

Swell the resin in a suitable solvent, typically N,N-dimethylformamide (DMF) or a greener alternative like N-butylpyrrolidinone (NBP), for at least 30 minutes.[7]

2. Fmoc Deprotection:

-

Remove the Fmoc group from the N-terminus of the resin-bound peptide by treating it with a 20% solution of piperidine (B6355638) in DMF.[5] This is typically done for 5-20 minutes.

-

Thoroughly wash the resin with DMF to remove the piperidine and the Fmoc-adduct.

3. Coupling of this compound:

-

Activation: In a separate vessel, pre-activate this compound (typically 1.5-4 equivalents relative to the resin loading) with a coupling agent. Common coupling agents include:

-

Diisopropylcarbodiimide (DIC) in the presence of an additive like OxymaPure or 1-hydroxybenzotriazole (B26582) (HOBt).[7]

-

Phosphonium salts like PyBOP.

-

Uronium/aminium salts like HBTU or TBTU, often used with a base like N,N-diisopropylethylamine (DIPEA).

-

-

Coupling Reaction: Add the activated amino acid solution to the deprotected resin. The reaction is typically carried out at room temperature for 1-2 hours or at an elevated temperature (e.g., 45-50°C) to improve efficiency, especially with hindered amino acids like N-methylated residues.[7] Microwave-assisted coupling can also be employed to reduce reaction times.[10]

-

Monitoring: The completion of the coupling reaction can be monitored using a qualitative test such as the Kaiser test (which will be negative for the secondary amine of N-methylated amino acids) or the chloranil (B122849) test.

-

Washing: After the coupling is complete, thoroughly wash the resin with DMF to remove any unreacted reagents.

4. Repetition of the Cycle:

-

Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

5. Final Cleavage and Deprotection:

-

Once the peptide synthesis is complete, remove the N-terminal Fmoc group.

-

Wash the resin with a solvent like dichloromethane (B109758) (DCM).

-

Treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups, including the Pbf group. A common cleavage cocktail is a mixture of trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and water (e.g., 95:2.5:2.5 v/v/v).

-

The cleavage reaction is typically carried out for 2-3 hours at room temperature.

-

Precipitate the cleaved peptide in cold diethyl ether, centrifuge to collect the peptide, and dry it under vacuum.

6. Purification and Analysis:

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the final peptide using analytical techniques such as mass spectrometry and analytical HPLC.

Signaling Pathways and Logical Relationships

While this compound itself is a synthetic building block and not directly involved in signaling, the incorporation of N-methylated arginine can modulate the biological activity of peptides that interact with signaling pathways. Furthermore, the broader concept of arginine methylation is a key post-translational modification that regulates numerous cellular processes. Protein Arginine Methyltransferases (PRMTs) are the enzymes responsible for this modification, and they play critical roles in pathways such as Wnt and TGF-β signaling.[1][11]

Below is a diagram illustrating the general workflow of using this compound in SPPS and a simplified representation of the role of arginine methylation in a signaling pathway.

Caption: General workflow for incorporating this compound into a peptide using SPPS.

Caption: Simplified diagram of protein arginine methylation in cellular signaling pathways.

References

- 1. Arginine methylation is required for canonical Wnt signaling and endolysosomal trafficking - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cellular pathways influenced by protein arginine methylation: Implications for cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. This compound 95% | CAS: 913733-27-4 | AChemBlock [achemblock.com]

- 5. chempep.com [chempep.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Arginine methylation in the epithelial-to-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]

Fmoc-N-Me-Arg(Pbf)-OH: A Technical Guide for Advanced Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Fmoc-N-Me-Arg(Pbf)-OH is a critical building block in modern peptide chemistry, enabling the synthesis of complex and modified peptides with enhanced therapeutic potential. This technical guide provides an in-depth overview of its chemical properties, experimental protocols for its use, and a visualization of its role in solid-phase peptide synthesis (SPPS).

Core Chemical Properties

This compound is a derivative of the amino acid arginine, featuring two key protecting groups: the fluorenylmethyloxycarbonyl (Fmoc) group on the α-amino group and the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group on the guanidino side chain. The N-methylation of the alpha-amino group provides peptides with increased resistance to proteolytic degradation.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

| Identifier | Value |

| CAS Number | 913733-27-4[1] |

| Molecular Formula | C₃₅H₄₂N₄O₇S[2] |

| Molecular Weight | 662.80 g/mol |

| Synonyms | Fmoc-N-methyl-L-arginine(Pbf)-OH, Nα-Fmoc-Nα-methyl-Nω-Pbf-L-arginine |

| Physicochemical Property | Value |

| Appearance | White to off-white or slight yellow to beige powder |

| Purity (HPLC) | ≥98.0% to ≥99.5% (enantiomeric purity ≥99.0%)[2] |

| Solubility | Soluble in DMF (Dimethylformamide) and DMSO (Dimethyl sulfoxide)[] |

| Storage Conditions | Store at -20°C, sealed in a dry environment[1][] |

| Predicted Boiling Point | 817.5 ± 75.0 °C[1] |

| Predicted Density | 1.34 ± 0.1 g/cm³[1] |

Role in Solid-Phase Peptide Synthesis (SPPS)

The strategic use of the Fmoc and Pbf protecting groups is fundamental to the successful incorporation of N-methylated arginine into a growing peptide chain during SPPS. The Fmoc group is base-labile, allowing for its removal under mild conditions that do not affect the acid-labile Pbf group or the peptide's linkage to the solid support. The Pbf group, in turn, protects the reactive guanidino side chain of arginine from participating in unwanted side reactions during coupling steps and is typically removed at the final cleavage step with a strong acid cocktail.

Experimental Protocols

The following are representative protocols for the use of this compound in peptide synthesis and subsequent analysis. These should be optimized for specific peptide sequences and scales.

Solid-Phase Peptide Synthesis (SPPS) Coupling Protocol

This protocol is adapted from standard methods for Fmoc-Arg(Pbf)-OH and is applicable for manual or automated synthesis.[4][5][6]

Materials:

-

Fmoc-Rink Amide resin (or other suitable solid support)

-

This compound

-

N,N'-Diisopropylcarbodiimide (DIC) or HBTU/HATU

-

Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) or HOBt

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF), peptide synthesis grade

-

20% (v/v) piperidine in DMF for Fmoc deprotection

-

Dichloromethane (DCM)

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection: Drain the DMF, and add the 20% piperidine/DMF solution. Agitate for 5 minutes, drain, and repeat with fresh piperidine solution for 15 minutes.

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and by-products.

-

Coupling:

-

Pre-activate this compound (3-5 equivalents relative to resin loading) with an equal molar ratio of a coupling agent (e.g., HBTU) and an additive (e.g., HOBt) in DMF. Add DIPEA (2 equivalents per equivalent of amino acid) to the activation mixture.

-

Alternatively, for in-situ activation, dissolve this compound and OxymaPure (1.5 equivalents) in DMF and add to the resin. Then add DIC (1.8 equivalents).[4]

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction vessel for 1-2 hours at room temperature. The reaction can be monitored using a qualitative test (e.g., Kaiser test).

-

-

Washing: Drain the coupling solution and wash the resin with DMF (3-5 times) and DCM (2-3 times).

-

Cycle Repetition: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

Cleavage and Global Deprotection

Materials:

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water (H₂O)

-

Cold diethyl ether

Procedure:

-

After the final Fmoc deprotection and washing, dry the peptide-resin under vacuum.

-

Prepare a cleavage cocktail, typically TFA/TIS/H₂O (95:2.5:2.5, v/v/v).

-

Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

-

Dry the crude peptide pellet under vacuum.

Purification by Reverse-Phase HPLC (RP-HPLC)

This is a general protocol for the purification of arginine-containing peptides.[7][8]

Materials:

-

Crude peptide

-

Solvent A: 0.1% TFA in water

-

Solvent B: 0.1% TFA in acetonitrile

-

C18 RP-HPLC column

Procedure:

-

Dissolve the crude peptide in a minimal amount of Solvent A, with a small amount of Solvent B if necessary for solubility.

-

Filter the sample through a 0.22 µm syringe filter.

-

Equilibrate the C18 column with Solvent A.

-

Inject the sample onto the column.

-

Elute the peptide using a linear gradient of Solvent B (e.g., 5-65% over 30 minutes).

-

Monitor the elution profile at 214 nm and 280 nm.

-

Collect fractions corresponding to the desired peptide peak.

-

Analyze the purity of the collected fractions by analytical RP-HPLC and mass spectrometry.

-

Pool the pure fractions and lyophilize to obtain the purified peptide.

Characterization by Mass Spectrometry and NMR

Mass Spectrometry (MS):

-

Method: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

-

Sample Preparation: Dissolve the purified peptide in a suitable solvent (e.g., water/acetonitrile with 0.1% formic acid for ESI).

-

Analysis: Determine the molecular weight of the peptide. The observed mass should correspond to the calculated theoretical mass of the desired peptide sequence.

NMR Spectroscopy:

-

Method: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the final peptide and, in some cases, the this compound starting material.[9][10][11][12][13]

-

Sample Preparation: Dissolve the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Analysis: The spectra will show characteristic peaks for the Fmoc, Pbf, and amino acid moieties. The presence of the N-methyl group will be evident as a singlet in the ¹H NMR spectrum.

Logical Relationships in Protected Arginine Chemistry

The interplay between the different protecting groups and the main molecular components is crucial for the successful application of this compound in peptide synthesis.

References

- 1. This compound | 913733-27-4 [m.chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 4. Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. digital.csic.es [digital.csic.es]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. peptide.com [peptide.com]

- 9. 17O MAS NMR Correlation Spectroscopy at High Magnetic Fields - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. rsc.org [rsc.org]

- 12. www2.bioch.ox.ac.uk [www2.bioch.ox.ac.uk]

- 13. rsc.org [rsc.org]

Fmoc-N-Me-Arg(Pbf)-OH: A Technical Guide to Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and synthesis of Fmoc-N-Me-Arg(Pbf)-OH, a critical building block in solid-phase peptide synthesis (SPPS), particularly for the development of peptide-based therapeutics. Nα-methylation of arginine residues can enhance the metabolic stability and cell permeability of peptides, making this derivative a valuable tool in drug discovery and development.

Chemical Structure

This compound is a derivative of the amino acid L-arginine, where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group and is also N-methylated. The guanidino side chain is protected by a 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group.

Key Structural Features:

-

Fmoc Group: Attached to the α-amino group, it provides temporary protection during peptide synthesis and is readily cleaved under basic conditions (e.g., piperidine).

-

N-Methyl Group: Also on the α-amino nitrogen, this modification imparts unique conformational properties and increased resistance to enzymatic degradation to the resulting peptide.

-

Pbf Group: This bulky sulfonyl-based protecting group shields the highly basic guanidino function of the arginine side chain, preventing side reactions during peptide coupling. It is labile to strong acids, typically trifluoroacetic acid (TFA), and is removed during the final cleavage of the peptide from the solid support.

-

Carboxylic Acid: The free carboxyl group is available for activation and coupling to the N-terminus of a growing peptide chain.

The structural representation of this compound is as follows:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 913733-27-4[1][2][3][4] |

| Molecular Formula | C35H42N4O7S[1][2][5] |

| Molecular Weight | 662.80 g/mol [1][2][5] |

| Appearance | White to off-white powder/solid |

| Purity (typical) | ≥95.0% to ≥99.5% (by HPLC)[6] |

| Storage Temperature | 2°C - 8°C or -20°C, sealed and dry[1] |

| Solubility | Soluble in common organic solvents used in peptide synthesis such as DMF and NMP. |

Synthesis of this compound

The synthesis of this compound is a multi-step process that presents several challenges, primarily due to the steric hindrance around the α-amino group and the need for orthogonal protecting groups that can withstand the various reaction conditions. While several synthetic routes have been discussed in the literature, a common and effective strategy involves the N-methylation of a pre-formed, suitably protected arginine derivative.

One of the most effective methods for the N-methylation of amino acids is the Biron-Kessler method, which is based on the work of Fukuyama and involves the protection of the α-amino group with 2-nitrobenzenesulfonyl (o-NBS). This makes the remaining NH group acidic and amenable to methylation.

Below is a generalized experimental protocol based on principles described in the literature for the synthesis of N-methylated Fmoc-amino acids.

General Synthetic Workflow

The synthesis can be conceptually divided into the following key stages:

-

Protection of Arginine: Starting with L-arginine, the carboxyl and guanidino groups are protected.

-

α-Amino Group Protection for Methylation: The α-amino group is protected with a group that facilitates N-methylation, such as the o-NBS group.

-

N-Methylation: The N-methylation is carried out using a suitable methylating agent.

-

Deprotection and Fmoc Introduction: The temporary protecting group on the α-amino group is removed, followed by the introduction of the Fmoc group.

-

Final Deprotection/Purification: The carboxyl protecting group is removed, and the final product is purified.

References

- 1. www2.bioch.ox.ac.uk [www2.bioch.ox.ac.uk]

- 2. Successful Development of a Method for the Incorporation of Fmoc-Arg(Pbf)-OH in Solid-Phase Peptide Synthesis using N Butylpyrrolidinone (NBP) as a Green Solvent - OAK Open Access Archive [oak.novartis.com]

- 3. ajpamc.com [ajpamc.com]

- 4. Convenient synthesis of N-methylamino acids compatible with Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

A Technical Guide to Fmoc-N-Me-Arg(Pbf)-OH: Properties, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Fmoc-N-Me-Arg(Pbf)-OH, a critical building block in modern peptide synthesis. We will cover its fundamental physicochemical properties, detailed protocols for its application in solid-phase peptide synthesis (SPPS), and a visual representation of the synthetic workflow. The inclusion of Nα-methylation in arginine residues can significantly enhance the therapeutic potential of peptides by increasing their stability against proteolytic degradation.

Core Properties of this compound

This compound is a derivative of the amino acid arginine, specifically designed for use in Fmoc-based solid-phase peptide synthesis. It features three key components: the Fmoc (9-fluorenylmethyloxycarbonyl) group protecting the α-amine, a methyl group on the α-amine (N-Me), and the Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group protecting the guanidino side chain.

| Parameter | Value | Reference |

| Chemical Formula | C₃₅H₄₂N₄O₇S | [1][2][3][4][5] |

| Molecular Weight | 662.80 g/mol | [1][2][3][4] |

| Appearance | White to off-white powder | [1] |

| Purity (HPLC) | Typically ≥98% | [1] |

| Solubility | Soluble in polar organic solvents like DMF and NMP | [2] |

| CAS Number | 913733-27-4 | [1][2][3] |

Experimental Protocol: Incorporation of this compound in SPPS

The incorporation of N-methylated amino acids like this compound is challenging due to steric hindrance. The following protocol is optimized for efficient coupling.

Materials:

-

Fmoc-Rink Amide resin (or other suitable solid support)

-

This compound

-

N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

-

Dichloromethane (DCM)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water (H₂O)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF or NMP for at least 30 minutes in a reaction vessel.[2]

-

Fmoc Deprotection:

-

Treat the resin with a 20% solution of piperidine in DMF for 3 minutes.

-

Drain the solution.

-

Repeat the treatment with 20% piperidine in DMF for an additional 10 minutes to ensure complete removal of the Fmoc group.[1]

-

Wash the resin thoroughly with DMF (5 times), followed by DCM (3 times), and then DMF again (3 times).[1]

-

-

Amino Acid Activation and Coupling:

-

In a separate vial, dissolve this compound (4 equivalents relative to resin loading) and HATU (4 equivalents) in DMF or NMP.[2]

-

Add DIPEA (8 equivalents) to the amino acid solution.[2]

-

Allow the mixture to pre-activate for 5 minutes at room temperature.[2]

-

Add the activated amino acid solution to the deprotected resin.

-

Shake the reaction vessel for at least 1-2 hours at room temperature. Due to steric hindrance, longer coupling times are often necessary.[2]

-

-

Monitoring the Coupling:

-

Perform a bromophenol blue test to monitor the completion of the coupling reaction. The ninhydrin (B49086) test is not reliable for N-methylated amines.[2]

-

If the test indicates incomplete coupling (a blue to green color), a second coupling (recoupling) should be performed by repeating step 3.[2]

-

-

Washing: After complete coupling (yellow color in the bromophenol blue test), filter the resin and wash thoroughly with DMF and DCM to remove excess reagents and byproducts.

-

Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Final Cleavage and Deprotection:

-

After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the peptide-resin with DCM and dry under vacuum.[1]

-

Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5). The TIS and water act as scavengers to trap the reactive cationic species generated from the Pbf and other protecting groups.

-

Treat the dried peptide-resin with the cleavage cocktail for 2-3 hours at room temperature. The Pbf group is efficiently cleaved under these strong acidic conditions.[3][6]

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the TFA filtrate to a 10-fold excess of cold diethyl ether.[1]

-

Centrifuge to pellet the peptide, wash with cold diethyl ether twice, and dry the final product under vacuum.[1]

-

Workflow for SPPS Incorporation

The following diagram illustrates the key stages of incorporating a single this compound unit during solid-phase peptide synthesis.

Caption: Workflow for a single coupling cycle of this compound in SPPS.

References

- 1. benchchem.com [benchchem.com]

- 2. peptide.com [peptide.com]

- 3. chempep.com [chempep.com]

- 4. luxembourg-bio.com [luxembourg-bio.com]

- 5. Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. tools.thermofisher.com [tools.thermofisher.com]

Fmoc-N-Me-Arg(Pbf)-OH CAS number 913733-27-4

An In-depth Technical Guide to Fmoc-N-Me-Arg(Pbf)-OH

Compound Identifier: CAS Number 913733-27-4

This technical guide provides a comprehensive overview of this compound, a crucial amino acid derivative for researchers, scientists, and professionals in drug development. It details the compound's properties, its application in solid-phase peptide synthesis (SPPS), and the strategic advantages of incorporating N-methylated arginine into peptide structures.

Compound Identification and Properties

This compound is a protected amino acid derivative used to incorporate Nα-methylated L-arginine into peptide chains using Fmoc-based solid-phase chemistry.[1] The molecule is engineered with specific protecting groups to ensure selective reactions during peptide synthesis.

-

Fmoc (9-fluorenylmethoxycarbonyl) group: Protects the α-amine, removable under basic conditions (e.g., piperidine).[2]

-

Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group: Protects the guanidino side chain of arginine, which is labile to strong acids like trifluoroacetic acid (TFA) used in the final cleavage step.[2]

-

N-Methyl group: A modification on the α-amine that imparts unique properties to the resulting peptide.

Physicochemical Data

The key quantitative properties of this compound are summarized below.

| Property | Value |

| CAS Number | 913733-27-4[3] |

| Molecular Formula | C₃₅H₄₂N₄O₇S[3] |

| Molecular Weight | 662.8 g/mol [3] |

| Appearance | White to off-white powder[4][5] |

| Purity (HPLC) | ≥95.0%[1][6], with some suppliers offering ≥98%[7] or ≥99.5%[5] |

| IUPAC Name | (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-5-(3-((2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran-5-yl)sulfonyl)guanidino)pentanoic acid[4] |

| Predicted Boiling Point | 817.5 ± 75.0 °C[4] |

| Predicted Density | 1.34 ± 0.1 g/cm³[4] |

| Storage Conditions | Store in a tightly sealed container in a dry, ventilated place.[1] Recommended long-term storage is in a freezer at -20°C[4] or refrigerated at 2°C - 8°C.[8] |

Structural Components and Functions

The strategic placement of protecting groups and the N-methylation are central to the utility of this compound in peptide synthesis.

Applications in Research and Drug Development

This compound is a valuable building block for synthesizing peptides with modified pharmacological profiles.[1]

-

Drug Development: It is used to create peptide-based therapeutics, such as enzyme inhibitors and receptor antagonists.[1] A notable application includes the synthesis of tetrapeptide aldehyde inhibitors targeting the dengue virus NS3 protease.[3][4]

-

Enhanced Stability: The Nα-methylation of the arginine residue increases the stability of the peptide backbone, making it less susceptible to degradation by proteases and thus enhancing its pharmacokinetic properties.[1]

-

Improved Cell Penetration: Nα-methylation of arginine has been shown to increase the partitioning of peptides into lipid environments, which is predictive of greater cell-penetrating ability.[9][10] This is particularly relevant for developing cell-penetrating peptides (CPPs) used in drug delivery.[10]

-

Research Applications: This derivative aids in exploring structure-activity relationships (SAR) by allowing researchers to probe the effects of backbone conformation and hydrogen bonding on biological activity.[1]

Experimental Protocols: Use in Fmoc-SPPS

This compound is incorporated into a growing peptide chain on a solid support resin through a series of repeated cycles. The steric hindrance from the N-methyl group can make coupling more challenging than for its non-methylated counterpart, sometimes requiring optimized conditions.

General Fmoc-SPPS Cycle Workflow

The following diagram outlines a typical cycle for adding one amino acid residue during Fmoc-SPPS.

Detailed Methodologies

1. Fmoc Group Deprotection:

-

Reagent: Typically 20-40% piperidine in a suitable solvent like N,N-dimethylformamide (DMF).[2]

-

Protocol: The peptide-resin is treated with the deprotection solution for a specified time (e.g., two treatments of 5-10 minutes each). The reaction progress can be monitored by UV absorbance of the fluorenyl byproduct in the waste stream.

-

Washing: After deprotection, the resin must be thoroughly washed with DMF to remove all traces of piperidine, which would neutralize the subsequent coupling reaction.

2. Coupling of this compound:

-

Challenge: The N-methyl group adds steric bulk, which can slow down the coupling reaction. Therefore, more potent activation methods or longer reaction times may be necessary.

-

Reagents:

-

Amino Acid Solution: Dissolve this compound (typically 3-5 equivalents over resin loading) in a solvent like DMF.

-

Coupling/Activating Agents: Common choices include:

-

HATU/HBTU/TBTU: (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and its analogues are highly effective. Use slightly less than 1 equivalent relative to the amino acid.

-

DIC/Oxyma: N,N'-Diisopropylcarbodiimide with Ethyl (hydroxyimino)cyanoacetate is a cost-effective and efficient alternative that minimizes racemization.[11]

-

-

Base: A non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) is added (typically 2 equivalents relative to the amino acid) to facilitate the reaction.

-

-

Protocol:

-

The amino acid is pre-activated by mixing it with the coupling agent and base in DMF for several minutes.

-

This activation mixture is added to the deprotected peptide-resin.

-

The reaction is allowed to proceed for 1-2 hours at room temperature. For difficult couplings, extended times or slightly elevated temperatures (e.g., up to 45°C) may be employed, especially if using viscous solvents like N-butylpyrrolidinone (NBP).[11]

-

-

Monitoring: A Kaiser test can be used to check for reaction completion by detecting any remaining free primary amines. Note: The Kaiser test will not work on the N-methylated amine itself after a successful coupling.

3. Final Cleavage and Pbf Deprotection:

-

Reagent: A strong acid cocktail is used to cleave the peptide from the resin and remove the Pbf side-chain protecting group simultaneously.

-

Typical Cocktail: Trifluoroacetic acid (TFA) is the primary component. Scavengers are added to capture the reactive carbocations generated during deprotection, preventing side reactions with sensitive residues like tryptophan. A common mixture is:

-

95% TFA

-

2.5% Triisopropylsilane (TIS)

-

2.5% Water

-

-

Protocol:

-

The dried peptide-resin is treated with the cleavage cocktail.

-

The reaction proceeds for 2-4 hours at room temperature with occasional swirling.

-

The resin is filtered off, and the peptide is precipitated from the TFA solution by adding cold diethyl ether.

-

The crude peptide is then collected by centrifugation, washed with ether, and dried. It can be purified using reverse-phase HPLC.

-

Safety and Handling

-

Handling: Avoid contact with skin and eyes. Use in a well-ventilated area or under a fume hood to prevent inhalation of dust.[12]

-

Storage: Keep the container tightly closed and store in a dry place, preferably refrigerated or frozen for long-term stability.[1][4][8]

-

Potential Hazards: May cause respiratory tract irritation if inhaled. Consult the Safety Data Sheet (SDS) for complete information.[12]

References

- 1. leapchem.com [leapchem.com]

- 2. chempep.com [chempep.com]

- 3. This compound | 913733-27-4 [m.chemicalbook.com]

- 4. This compound Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. chemimpex.com [chemimpex.com]

- 6. This compound 95% | CAS: 913733-27-4 | AChemBlock [achemblock.com]

- 7. This compound|913733-27-4-Pegpharm [alphabiopharm.com]

- 8. This compound | 913733-27-4 | FD63497 | Biosynth [biosynth.com]

- 9. Nα-Methylation of arginine: Implications for cell-penetrating peptides [dspace.mit.edu]

- 10. Nα-Methylation of Arginine: Implications for Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. peptide.com [peptide.com]

An In-depth Technical Guide to the Pbf Protecting Group in Arginine Chemistry

For Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups is a cornerstone of successful solid-phase peptide synthesis (SPPS). For the trifunctional amino acid arginine, with its strongly basic and nucleophilic guanidinium (B1211019) side chain, effective protection is paramount to prevent unwanted side reactions and ensure high-purity peptide products. Among the arsenal (B13267) of available protecting groups, the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group has emerged as a leading choice in modern Fmoc-based SPPS. This technical guide provides a comprehensive overview of the Pbf protecting group, its application, and comparative performance, supported by experimental data and detailed protocols.

The Pbf Protecting Group: Structure and Mechanism

The Pbf group is a sulfonyl-based protecting group specifically designed for the guanidino moiety of arginine. Its structure features a bulky and electron-rich pentamethyldihydrobenzofuran ring, which imparts key properties that are advantageous in peptide synthesis.

Protection of Arginine: The Pbf group is introduced onto the guanidinium side chain of arginine, typically starting from Fmoc-Arg-OH, by reaction with Pbf-Cl in the presence of a base. The sulfonyl group attaches to one of the terminal nitrogen atoms of the guanidinium group, effectively reducing its nucleophilicity and basicity through electron withdrawal and steric hindrance. This prevents the guanidinium group from participating in undesired side reactions during peptide chain elongation.[1][2]

Deprotection Mechanism: The removal of the Pbf group is achieved under strong acidic conditions, most commonly with trifluoroacetic acid (TFA) during the final cleavage of the peptide from the resin.[3] The mechanism involves the protonation of the sulfonyl group, followed by the cleavage of the sulfur-nitrogen bond. This generates a reactive sulfonyl cation and the deprotected arginine residue. The bulky and electron-donating nature of the pentamethyldihydrobenzofuran ring stabilizes the resulting cation, facilitating a more rapid cleavage compared to older sulfonyl-based protecting groups like Pmc and Mtr.[4][5]

Comparative Performance of Arginine Protecting Groups

The selection of an appropriate protecting group for arginine is a critical decision that can significantly impact the overall success of a peptide synthesis campaign. The Pbf group offers several distinct advantages over other commonly used protecting groups.

| Protecting Group | Chemical Name | Key Advantages | Key Disadvantages |

| Pbf | 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl | High acid lability, leading to faster deprotection; Reduced risk of tryptophan alkylation compared to Pmc; Good compatibility with Fmoc chemistry.[6][7] | Can be prone to δ-lactam formation during activation; Higher cost compared to older protecting groups.[4] |

| Pmc | 2,2,5,7,8-Pentamethylchroman-6-sulfonyl | More acid labile than Mtr. | Slower deprotection than Pbf; Higher risk of tryptophan alkylation.[7] |

| Mtr | 4-Methoxy-2,3,6-trimethylbenzenesulfonyl | Lower cost. | Requires harsh acidic conditions for complete removal; Prone to side reactions during prolonged cleavage.[5] |

| Tos | p-Toluenesulfonyl | Low cost; Stable. | Requires very harsh cleavage conditions (e.g., HF).[5] |

| NO₂ | Nitro | Prevents δ-lactam formation. | Requires specific and potentially harsh reduction conditions for removal.[4] |

Quantitative Comparison of Peptide Yield:

A study comparing the synthesis of a model peptide containing arginine protected by either Pbf or Pmc demonstrated the superior performance of the Pbf group. After a 3-hour cleavage with TFA, the desired peptide was obtained in 69% yield when using Arg(Pbf), compared to only 46% when using Arg(Pmc).[7] This highlights the practical advantage of the Pbf group's higher lability in achieving better overall yields.

Side Reaction: δ-Lactam Formation

A significant side reaction during the coupling of protected arginine is the intramolecular cyclization to form an inactive δ-lactam, which terminates the peptide chain. The propensity for δ-lactam formation varies between different protecting groups.

| Arginine Derivative | δ-Lactam Formation (after 30 min activation) | Coupling Efficiency (after 120 min) |

| Fmoc-Arg(Pbf)-OH | 12% | >99% |

| Fmoc-Arg(NO₂)-OH | 3% | >99% |

While Fmoc-Arg(Pbf)-OH shows a higher initial rate of δ-lactam formation compared to Fmoc-Arg(NO₂)-OH, both ultimately achieve excellent coupling efficiencies, suggesting that with appropriate coupling strategies, this side reaction can be effectively managed.[4]

Experimental Protocols

Synthesis of Fmoc-Arg(Pbf)-OH

This protocol outlines a general procedure for the synthesis of Fmoc-Arg(Pbf)-OH, a key building block for SPPS.

Materials:

-

Fmoc-Arg-OH

-

Pbf-Cl (2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl chloride)

-

Base (e.g., Diisopropylethylamine - DIEA)

-

Solvent (e.g., Dichloromethane - DCM)

Procedure:

-

Dissolve Fmoc-Arg-OH in DCM.

-

Cool the solution to 0°C in an ice bath.

-

Add DIEA to the solution.

-

Slowly add a solution of Pbf-Cl in DCM to the reaction mixture.

-

Allow the reaction to stir at 0°C for 1 hour and then at room temperature overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with dilute acid (e.g., 1N HCl) and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography to obtain pure Fmoc-Arg(Pbf)-OH.

Deprotection of Pbf and Peptide Cleavage from Resin

This protocol describes a standard procedure for the final cleavage and deprotection of a peptide synthesized on a solid support using a TFA-based cocktail.

Materials:

-

Peptidyl-resin

-

Trifluoroacetic acid (TFA)

-

Scavengers (e.g., Triisopropylsilane - TIS, Water)

-

Cold diethyl ether

Cleavage Cocktail (Reagent K):

-

TFA: 82.5%

-

Phenol: 5%

-

Water: 5%

-

Thioanisole: 5%

-

1,2-Ethanedithiol (EDT): 2.5%

Standard Cleavage Cocktail:

-

TFA: 95%

-

Water: 2.5%

-

TIS: 2.5%

Procedure:

-

Wash the peptidyl-resin thoroughly with DCM and dry it under vacuum.

-

Prepare the cleavage cocktail fresh in a well-ventilated fume hood. The choice of cocktail depends on the amino acid composition of the peptide. For peptides containing sensitive residues like tryptophan, a more comprehensive scavenger mixture like Reagent K is recommended. For many standard peptides, the TFA/Water/TIS mixture is sufficient.

-

Add the cleavage cocktail to the resin (typically 10 mL per gram of resin).

-

Gently agitate the mixture at room temperature for 2-4 hours. The optimal time may vary depending on the peptide sequence and the number of Pbf-protected arginine residues.[8]

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh TFA and combine the filtrates.

-

Precipitate the crude peptide by adding the TFA solution dropwise to a 10-fold excess of cold diethyl ether with gentle stirring.

-

Centrifuge the mixture to pellet the precipitated peptide.

-

Wash the peptide pellet with cold diethyl ether to remove residual scavengers and cleavage byproducts.

-

Dry the crude peptide under vacuum.

-

Purify the peptide by reversed-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualizations

Logical Workflow for Arginine Protecting Group Selection

Caption: A decision tree for selecting an appropriate arginine protecting group in SPPS.

General Workflow for Fmoc-SPPS with Arg(Pbf)

Caption: A generalized workflow for solid-phase peptide synthesis using the Fmoc strategy with Pbf-protected arginine.

Pbf Protection and Deprotection of Arginine

Caption: A simplified diagram illustrating the Pbf protection and deprotection of the arginine guanidinium group.

Conclusion

The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group has established itself as the protecting group of choice for arginine in Fmoc-based solid-phase peptide synthesis. Its high acid lability allows for rapid and efficient deprotection under standard TFA cleavage conditions, leading to improved peptide yields and reduced side reactions, particularly the alkylation of sensitive tryptophan residues. While challenges such as δ-lactam formation exist, they can be effectively managed with optimized coupling protocols. For researchers, scientists, and drug development professionals engaged in peptide synthesis, a thorough understanding of the Pbf protecting group's chemistry and application is essential for the successful production of high-quality arginine-containing peptides.

References

- 1. Reddit - The heart of the internet [reddit.com]

- 2. DOT (graph description language) - Wikipedia [en.wikipedia.org]

- 3. chempep.com [chempep.com]

- 4. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemia.ug.edu.pl [chemia.ug.edu.pl]

- 6. benchchem.com [benchchem.com]

- 7. peptide.com [peptide.com]

- 8. tools.thermofisher.com [tools.thermofisher.com]

An In-depth Technical Guide to Fmoc-N-Me-Arg(Pbf)-OH: Synthesis, Application, and Biological Significance

For researchers, medicinal chemists, and professionals in drug development, the incorporation of modified amino acids into peptides is a critical strategy for enhancing therapeutic properties. Among these modifications, N-methylation of the peptide backbone is a key tool for improving metabolic stability, membrane permeability, and potency. This technical guide provides a comprehensive overview of Fmoc-N-Me-Arg(Pbf)-OH, an N-methylated and side-chain protected derivative of arginine, designed for use in solid-phase peptide synthesis (SPPS).

Core Concepts and Properties

This compound is a derivative of the amino acid L-arginine, featuring three key modifications for its application in peptide synthesis:

-

Fmoc (9-fluorenylmethyloxycarbonyl) group: This base-labile protecting group on the α-amine allows for the stepwise assembly of amino acids in SPPS. It is stable to the acidic conditions used for final cleavage from the resin.

-

N-methylation: The presence of a methyl group on the α-amine nitrogen imparts specific conformational constraints and can protect the peptide from enzymatic degradation.

-

Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group: This acid-labile group protects the reactive guanidino side chain of arginine, preventing side reactions during synthesis. It is typically removed during the final cleavage and deprotection step with strong acids like trifluoroacetic acid (TFA).

Chemical and Physical Properties

| Property | Value |

| CAS Number | 913733-27-4 |

| Molecular Formula | C₃₅H₄₂N₄O₇S |

| Molecular Weight | 662.80 g/mol |

| Appearance | White to off-white solid |

| Purity (typical) | ≥95% |

| Solubility | Soluble in polar organic solvents such as DMF and NMP |

| Storage | Store at -20°C in a dry, sealed container |

Synthesis of this compound

Alternatively, an on-resin N-methylation of a resin-bound arginine residue offers a practical approach to incorporate N-methylarginine into a peptide sequence without the need for the pre-synthesized monomer.

Experimental Protocol: On-Resin N-Methylation of Arginine (Fukuyama-Mitsunobu Method)

This protocol describes a common method for the N-methylation of an amino acid residue already incorporated into a peptide chain on a solid support.

Materials:

-

Peptide-resin with an N-terminal Arginine residue

-

2-Nitrobenzenesulfonyl chloride (o-NBS-Cl)

-

Collidine or 2,4,6-trimethylpyridine

-

N-Methyl-2-pyrrolidone (NMP) or N,N-Dimethylformamide (DMF)

-

Dimethyl sulfate (B86663) (DMS) or Methyl iodide (MeI)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Thiophenol

-

Potassium carbonate (K₂CO₃)

Procedure:

-

Sulfonamide Formation:

-

Swell the peptide-resin in NMP.

-

Treat the resin with a solution of o-NBS-Cl (4 eq.) and collidine (8 eq.) in NMP.

-

Shake the mixture at room temperature for 1-2 hours.

-

Wash the resin thoroughly with NMP and Dichloromethane (DCM).

-

-

N-Methylation:

-

Swell the sulfonated resin in anhydrous DMF.

-

Add a solution of DBU (5 eq.) in DMF and shake for 5 minutes.

-

Add dimethyl sulfate (10 eq.) and continue to shake for 10-15 minutes.

-

Wash the resin with DMF.

-

-

Sulfonamide Cleavage:

-

Treat the resin with a solution of thiophenol (10 eq.) and K₂CO₃ (5 eq.) in DMF.

-

Shake the mixture at room temperature for 30 minutes.

-

Wash the resin extensively with DMF, DCM, and methanol (B129727).

-

Dry the resin under vacuum.

-

On-resin N-methylation workflow.

Incorporation of this compound in SPPS

The coupling of N-methylated amino acids is notoriously more challenging than their non-methylated counterparts due to the increased steric hindrance of the secondary amine. This often results in lower coupling efficiencies and requires more potent coupling reagents and optimized reaction conditions.

Recommended Coupling Protocol

This protocol is a "best practice" recommendation based on general procedures for coupling sterically hindered N-methylated amino acids.

Materials:

-

This compound (3-5 equivalents)

-

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (2.9-4.9 equivalents) or an alternative phosphonium-based reagent like PyBOP.

-

N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)

-

NMP or DMF

-

Resin-bound peptide with a free N-terminal amine

Procedure:

-

Resin Preparation: Swell the resin in DMF for at least 30 minutes. Perform the Fmoc deprotection of the N-terminal amino acid using 20% piperidine (B6355638) in DMF. Wash the resin thoroughly with DMF.

-

Activation: In a separate vessel, dissolve this compound and HATU in DMF. Add DIPEA and allow the mixture to pre-activate for 2-5 minutes.

-

Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 1-4 hours. The use of microwave irradiation can significantly reduce the coupling time.

-

Washing: Wash the resin thoroughly with DMF, DCM, and methanol to remove excess reagents and byproducts.

-

Monitoring: Perform a Kaiser test or other colorimetric test to check for the presence of free primary amines. Note that N-methylated amines do not give a positive result with the Kaiser test. Alternative tests like the chloranil (B122849) or bromophenol blue test should be used.

-

Capping (Optional but Recommended): To block any unreacted N-terminal amines, treat the resin with a solution of acetic anhydride (B1165640) and DIPEA in DMF.

SPPS coupling workflow for this compound.

Quantitative Data and Side Reactions

While specific quantitative data for this compound is scarce in the literature, data from its non-methylated counterpart, Fmoc-Arg(Pbf)-OH, and general observations for N-methylated amino acids provide valuable insights.

| Parameter | Fmoc-Arg(Pbf)-OH | This compound (Expected) |

| Coupling Efficiency | Generally high (>98%) with standard coupling reagents (e.g., HBTU, DIC/HOBt).[1] | Lower due to steric hindrance. Requires stronger coupling reagents (e.g., HATU, PyBOP) and longer reaction times or microwave assistance. |

| Major Side Reaction | δ-Lactam formation upon activation, leading to the inactive amino acid derivative and deletion sequences.[2] This is exacerbated at higher temperatures and in viscous solvents like N-butylpyrrolidinone (NBP).[2][3] | δ-Lactam formation is still possible. The steric hindrance of the N-methyl group might slightly influence the rate of this intramolecular cyclization. |

| Racemization | Low risk under standard coupling conditions. | Increased risk with some coupling reagents and extended reaction times. |

Purification and Characterization

Peptides containing N-methylated arginine residues can be purified using standard reversed-phase high-performance liquid chromatography (RP-HPLC).

General HPLC Purification Protocol

-

Column: C18 stationary phase.

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from low to high percentage of Mobile Phase B is typically used. The exact gradient will depend on the overall hydrophobicity of the peptide.

-

Detection: UV absorbance at 214 nm and 280 nm.

The final purified peptide should be characterized by mass spectrometry to confirm its identity and by analytical HPLC to determine its purity.

Biological Significance and Signaling Pathways

N-methylation of arginine residues in proteins is a crucial post-translational modification that regulates numerous cellular processes. The incorporation of N-methylarginine into synthetic peptides can mimic these natural modifications or introduce novel biological activities.

One of the most well-studied roles of endogenous methylarginines is the regulation of Nitric Oxide Synthase (NOS) . Asymmetric dimethylarginine (ADMA) and N-monomethyl-L-arginine (L-NMMA) are endogenous inhibitors of all three NOS isoforms (nNOS, eNOS, and iNOS).[1][2] By competing with the substrate L-arginine, they reduce the production of nitric oxide (NO), a critical signaling molecule involved in vasodilation, neurotransmission, and immune responses.[1][2]

Peptides containing N-methylarginine could therefore be designed as potential modulators of the nitric oxide pathway.

Modulation of the Nitric Oxide Synthase pathway.

Furthermore, protein arginine methyltransferases (PRMTs) play a role in various signaling pathways, including Wnt signaling . PRMT1, for instance, has been shown to be required for canonical Wnt signaling.[4] Peptides containing N-methylarginine could potentially be used as tools to study or modulate these complex pathways.

Conclusion

This compound is a valuable but challenging building block for the synthesis of peptides with enhanced therapeutic potential. While its direct synthesis and incorporation can be difficult, the use of potent coupling reagents, optimized reaction conditions, and alternative on-resin methylation strategies can lead to the successful creation of N-methylated arginine-containing peptides. These peptides have the potential to modulate important biological pathways, such as nitric oxide signaling, and offer exciting opportunities for the development of novel therapeutics. Further research into the synthesis and application of this and other N-methylated amino acids will undoubtedly continue to advance the field of peptide-based drug discovery.

References

- 1. Biological significance of endogenous methylarginines that inhibit nitric oxide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Arginine methylation is required for canonical Wnt signaling and endolysosomal trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction to Fmoc Chemistry in Peptide Synthesis

An In-depth Technical Guide to the Core Features of Fmoc Protected Amino Acids

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 9-fluorenylmethyloxycarbonyl (Fmoc) protected amino acids, essential building blocks in modern peptide synthesis. We will delve into the core features of Fmoc chemistry, present quantitative data in a structured format, and provide detailed experimental protocols for their application.

The synthesis of peptides, whether for research or therapeutic purposes, relies on the sequential addition of amino acids to a growing peptide chain. A critical aspect of this process is the use of protecting groups to prevent unwanted side reactions at the α-amino group of the incoming amino acid. The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group has become a cornerstone of solid-phase peptide synthesis (SPPS) due to its unique chemical properties.[1][]

Fmoc-protected amino acids are standard amino acids where the α-amino group is temporarily blocked by the Fmoc group.[1] This protection strategy is favored for its mild deprotection conditions, which are compatible with a wide range of sensitive amino acids and complex peptide sequences.[][3] The Fmoc group is stable under acidic conditions, allowing for the use of acid-labile protecting groups on the amino acid side chains, a concept known as orthogonality.[1][4]

Core Features of Fmoc-Protected Amino Acids

The widespread adoption of Fmoc chemistry in peptide synthesis is attributable to a set of key features that offer significant advantages over older methods, such as those based on the tert-butyloxycarbonyl (Boc) protecting group.

Key Advantages:

-

Mild Deprotection Conditions: The most significant advantage of the Fmoc group is its lability to weak bases, typically a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1][5] This contrasts with the harsh acidic conditions (e.g., trifluoroacetic acid - TFA) required for Boc deprotection, which can degrade sensitive peptide sequences.[3][5]

-

Orthogonality: The base-lability of the Fmoc group is orthogonal to the acid-labile side-chain protecting groups (e.g., tBu, Trt, Boc) commonly used for reactive amino acid side chains.[1][4] This allows for the selective removal of the α-amino protecting group at each cycle of peptide synthesis without affecting the side chains. The side-chain protecting groups are then removed in a final step using a strong acid.[1]

-

High Coupling Efficiency: Fmoc-amino acids are compatible with a wide array of modern coupling reagents, leading to high-yield peptide bond formation, often exceeding 99%.[1][] This is crucial for the synthesis of long and complex peptides.

-

Automation-Friendly: The repetitive and highly efficient nature of the Fmoc-SPPS cycle makes it well-suited for automation, enabling the rapid and reproducible synthesis of high-purity peptides.[1][3]

-

Real-Time Monitoring: The fluorenyl group of the Fmoc moiety exhibits strong UV absorbance.[1] The cleavage byproduct, a dibenzofulvene-piperidine adduct, can be monitored spectrophotometrically to quantify the efficiency of the deprotection step in real-time.[3]

Limitations and Considerations:

-

Side Reactions: Certain amino acids are prone to side reactions under the basic conditions of Fmoc deprotection. For example, aspartic acid can form an aspartimide intermediate.[1][6]

-

Solubility: Some Fmoc-amino acids, particularly those with bulky, hydrophobic side-chain protecting groups, may have limited solubility in common SPPS solvents like DMF.[1][7]

-

Cost: While the cost of standard Fmoc-amino acids has decreased, non-natural or specially modified Fmoc-amino acids can be expensive, impacting the cost of large-scale synthesis.[]

Quantitative Data

The following tables summarize key quantitative parameters related to the use of Fmoc-protected amino acids in peptide synthesis.

Table 1: Physicochemical Properties of Common Fmoc-Protected Amino Acids

| Fmoc-Amino Acid | Molecular Weight ( g/mol ) | Melting Point (°C) | General Solubility in DMF |

| Fmoc-Ala-OH | 311.3 | 143-146 | Good |

| Fmoc-Arg(Pbf)-OH | 648.8 | 130-135 | Good |

| Fmoc-Asn(Trt)-OH | 596.7 | 175-180 | Moderate |

| Fmoc-Asp(OtBu)-OH | 411.5 | 145-148 | Good |

| Fmoc-Cys(Trt)-OH | 585.7 | 170-175 | Moderate |

| Fmoc-Gln(Trt)-OH | 610.7 | 215-220 | Moderate |

| Fmoc-Glu(OtBu)-OH | 425.5 | 147-150 | Good |

| Fmoc-Gly-OH | 297.3 | 173-175 | Good |

| Fmoc-His(Trt)-OH | 619.7 | 150-155 | Moderate |

| Fmoc-Ile-OH | 353.4 | 138-142 | Good |

| Fmoc-Leu-OH | 353.4 | 140-145 | Good |

| Fmoc-Lys(Boc)-OH | 468.5 | 125-130 | Good |

| Fmoc-Met-OH | 371.5 | 148-152 | Good |

| Fmoc-Phe-OH | 387.4 | 182-185 | Good |

| Fmoc-Pro-OH | 337.4 | 112-115 | Excellent |

| Fmoc-Ser(tBu)-OH | 383.4 | 128-132 | Good |

| Fmoc-Thr(tBu)-OH | 397.5 | 135-140 | Good |

| Fmoc-Trp(Boc)-OH | 526.6 | 140-145 | Good |

| Fmoc-Tyr(tBu)-OH | 459.5 | 150-155 | Good |

| Fmoc-Val-OH | 339.4 | 143-146 | Good |

Note: Melting points are approximate and can vary. Solubility is a qualitative assessment and should be determined empirically for specific applications.[7]

Table 2: Common Coupling Reagents for Fmoc-SPPS

| Reagent | Full Name | Advantages | Disadvantages |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Good coupling efficiency, widely used.[7] | Less reactive than HATU, potential for side reactions.[7] |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | High coupling efficiency, fast reaction times, low racemization.[7] | Higher cost, can react with the N-terminus if used in large excess.[7] |

| DIC/HOBt | N,N'-Diisopropylcarbodiimide / 1-Hydroxybenzotriazole | Cost-effective, minimizes racemization when used with HOBt.[8] | Can cause dehydration of Asn and Gln side chains.[9] |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | High coupling efficiency, particularly for hindered amino acids.[7] | Byproducts can be difficult to remove. |

| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | High efficiency, low racemization, safer byproducts than HOBt-based reagents.[10] | Higher cost. |

Visualizing Key Processes

To better understand the application of Fmoc-protected amino acids, the following diagrams illustrate their structure and the key processes in which they are involved.

Caption: A schematic representation of an Fmoc-protected amino acid.

Caption: The base-catalyzed deprotection of the Fmoc group.

Caption: A typical cycle in Fmoc solid-phase peptide synthesis.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments involving Fmoc-protected amino acids.

Protocol for a Single Coupling Cycle in Manual Fmoc-SPPS

This protocol outlines a single cycle of amino acid addition to a peptide chain growing on a solid support resin (e.g., Rink Amide resin for C-terminal amides or Wang resin for C-terminal acids).[5]

Materials:

-

Fmoc-protected amino acid

-

Coupling reagent (e.g., HBTU)

-

N,N'-Diisopropylethylamine (DIPEA)

-

20% (v/v) piperidine in DMF

-

DMF (peptide synthesis grade)

-

Dichloromethane (DCM)

-

Resin with N-terminal Fmoc-protected peptide

Procedure:

-

Resin Swelling:

-

Place the resin in a reaction vessel.

-

Add DMF to swell the resin for at least 30 minutes.

-

Drain the DMF.

-

-

Fmoc Deprotection:

-

Add the 20% piperidine/DMF solution to the resin.

-

Agitate for 3 minutes.

-

Drain the solution.

-

Add a fresh portion of the 20% piperidine/DMF solution.

-

Agitate for 10 minutes.

-

Drain the solution.

-

-

Washing:

-

Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.

-

Add DIPEA (6-10 equivalents) to the solution to activate the amino acid.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture at room temperature for 1-2 hours.

-

Monitor the reaction for completion using a qualitative method like the Kaiser test.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (3-5 times).

-

Wash the resin with DCM (2-3 times) and dry under vacuum if the synthesis is to be paused.

-

Protocol for Cleavage and Final Deprotection

This protocol describes the cleavage of the synthesized peptide from the resin and the simultaneous removal of acid-labile side-chain protecting groups.

Materials:

-

Peptide-resin

-

Cleavage cocktail (e.g., Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol)

-

Cold diethyl ether

Procedure:

-

Preparation:

-

Thoroughly dry the peptide-resin under vacuum.

-

-

Cleavage:

-

Add the cleavage cocktail to the peptide-resin in a reaction vessel.

-

Agitate at room temperature for 2-4 hours.

-

-

Peptide Precipitation:

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.

-

-

Isolation and Purification:

-

Centrifuge the ether suspension to pellet the crude peptide.

-

Wash the peptide pellet with cold diethyl ether.

-

Dry the crude peptide under vacuum.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Conclusion

Fmoc-protected amino acids are indispensable tools in modern peptide synthesis, enabling the efficient and reliable production of a vast array of peptides for research, diagnostics, and therapeutic applications.[7] A thorough understanding of their properties, the principles of Fmoc chemistry, and the associated experimental protocols is essential for any scientist working in this field. By leveraging the advantages of Fmoc-protected amino acids, researchers can continue to push the boundaries of peptide science and drug development.

References

- 1. chempep.com [chempep.com]

- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 4. benchchem.com [benchchem.com]

- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. peptide.com [peptide.com]

- 9. merckmillipore.com [merckmillipore.com]

- 10. benchchem.com [benchchem.com]

N-Methylated Amino Acids in Peptides: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of peptide-based therapeutics, the pursuit of enhanced efficacy, stability, and bioavailability is paramount. N-methylation, the substitution of a hydrogen atom with a methyl group on the amide nitrogen of a peptide backbone, has emerged as a powerful and versatile strategy to address the inherent limitations of natural peptides.[1] This modification can profoundly influence the physicochemical and biological properties of peptides, making it a critical tool in modern drug design and development.[2] This in-depth technical guide provides a comprehensive overview of N-methylated amino acids in peptides, from their synthesis and structural impact to their role in modulating biological signaling pathways, complete with quantitative data, detailed experimental protocols, and visual workflows.

The Impact of N-Methylation on Peptide Properties

The introduction of a methyl group to the amide nitrogen instigates a cascade of structural and functional alterations. These changes can be strategically leveraged to improve the therapeutic potential of peptide candidates.

Conformational Control and Receptor Binding

N-methylation introduces a significant conformational constraint on the peptide backbone. By sterically hindering rotation around the Cα-N bond, it limits the available conformational space, which can lock the peptide into a bioactive conformation.[1] This pre-organization can reduce the entropic penalty of binding to a biological target, potentially leading to a significant increase in receptor affinity.[3]

One of the key conformational effects of N-methylation is its influence on the cis/trans isomerization of the amide bond. The presence of the N-methyl group can lower the energy barrier for the cis conformation, which is typically disfavored in unmodified peptides.[1] This can be particularly advantageous for mimicking β-turns or other secondary structures crucial for receptor engagement.[4] However, it is important to note that the impact on binding affinity is highly context-dependent; if the induced conformation is incompatible with the receptor's binding pocket, a decrease in affinity may be observed.[3] This underscores the importance of systematic "N-methyl scanning" to identify optimal modification sites.

Enhanced Proteolytic Stability

A primary obstacle in the development of peptide therapeutics is their rapid degradation by proteases in vivo. N-methylation offers a robust solution to this challenge by enhancing resistance to enzymatic cleavage.[1][5] Proteases often recognize and bind to the peptide backbone through hydrogen bonding. By replacing the amide proton with a methyl group, N-methylation disrupts these crucial interactions, thereby hindering enzyme recognition and cleavage.[1] The steric bulk of the methyl group can also physically block the approach of the protease to the scissile amide bond.[1]

Improved Membrane Permeability and Bioavailability

The ability of a peptide to cross cell membranes is a critical factor for its oral bioavailability and intracellular targeting. N-methylation can enhance membrane permeability through several mechanisms. By removing the amide proton, a hydrogen bond donor, the overall hydrogen-bonding capacity of the peptide is reduced. This lessens the desolvation penalty associated with transitioning from the aqueous environment of the bloodstream to the hydrophobic lipid bilayer of the cell membrane.[6] This increased lipophilicity can facilitate passive diffusion across cell membranes and has been shown to improve the oral bioavailability of some peptide drugs.[7][8]

Quantitative Data Summary

The following tables summarize the quantitative effects of N-methylation on key peptide properties, providing a comparative overview for researchers.

| Peptide Sequence | N-Methylation Position | Major Conformation | Dihedral Angle (φ) | Dihedral Angle (ψ) | Reference |

| Ac-Ala-Ala-Ala-Ala-Ala-NH2 | Unmodified | Extended β-strand | -139° | +135° | [1] |

| Ac-Ala-Ala(NMe)-Ala-Ala-NH2 | Ala(NMe) at position 2 | Turn-like | -60° | +120° | [1] |

| Ac-Ala-Ala-Ala(NMe)-Ala-NH2 | Ala(NMe) at position 3 | Turn-like | -75° | +140° | [1] |

Table 1: Conformational Effects of N-Methylation on a Model Pentapeptide. Data are representative values from computational and spectroscopic studies.[1]

| Peptide | N-Methylation Status | Half-life in Human Serum (t½) | Fold Increase in Stability |

| Peptide A | Unmodified | 15 minutes | - |

| Peptide A | N-methylated at P1 | 120 minutes | 8 |

| Peptide B | Unmodified | 35 minutes | - |

| Peptide B | N-methylated at P2 | > 240 minutes | > 6.8 |

Table 2: Proteolytic Stability of N-Methylated vs. Unmodified Peptides. Data are illustrative and depend on the specific peptide sequence and position of N-methylation.

| Peptide | N-Methylation Status | Receptor Binding Affinity (Ki, nM) | Change in Affinity |

| Peptide C | Unmodified | 50 | - |

| Peptide C | N-methylated at Position X | 5 | 10-fold increase |

| Peptide D | Unmodified | 10 | - |

| Peptide D | N-methylated at Position Y | 100 | 10-fold decrease |

Table 3: Impact of N-Methylation on Receptor Binding Affinity. The effect of N-methylation on receptor binding is highly dependent on the specific peptide and the position of the modification. A lower Ki value indicates higher affinity.

Key Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and evaluation of N-methylated peptides. The following sections provide protocols for key experiments.

Solid-Phase Synthesis of N-Methylated Peptides

On-Resin N-Methylation (Fukuyama-Mitsunobu based method)

This protocol describes a common method for the N-methylation of an amino acid residue on a solid support.

-

Resin Preparation: Start with a suitable resin, such as Rink amide resin, and perform standard Fmoc-based solid-phase peptide synthesis (SPPS) to assemble the desired peptide sequence up to the amino acid preceding the one to be methylated.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminal amino acid using a 20% piperidine (B6355638) solution in DMF.

-